Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalaninate
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Overview
Description
Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalaninate: is an organic compound with significant potential in various scientific fields. It is a derivative of phenylalanine, a common amino acid, and contains a trifluoromethyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalaninate typically involves the protection of the amino group of phenylalanine with a benzyloxycarbonyl (Cbz) group, followed by the introduction of a trifluoromethyl group. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Methylated phenylalanine derivatives.
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme-substrate interactions due to its unique trifluoromethyl group.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.
Mechanism of Action
The mechanism of action of Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, making it a valuable tool in drug design. The benzyloxycarbonyl group serves as a protective group, preventing unwanted reactions during synthesis.
Comparison with Similar Compounds
Methyl N-[(benzyloxy)carbonyl]-2-phenylalaninate: Lacks the trifluoromethyl group, resulting in different chemical properties.
Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-alanine: Similar structure but without the phenyl group, affecting its biological activity.
Uniqueness: The presence of both the trifluoromethyl and phenyl groups in Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalaninate makes it unique, providing a combination of properties that are valuable in various scientific applications.
Properties
IUPAC Name |
methyl (2R)-3,3,3-trifluoro-2-phenyl-2-(phenylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4/c1-25-15(23)17(18(19,20)21,14-10-6-3-7-11-14)22-16(24)26-12-13-8-4-2-5-9-13/h2-11H,12H2,1H3,(H,22,24)/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBQVJNGFZPWES-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)(C(F)(F)F)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@](C1=CC=CC=C1)(C(F)(F)F)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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